Methyl 2-mercapto-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

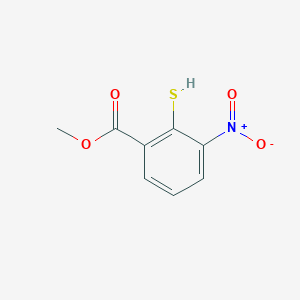

Methyl 2-mercapto-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the ortho position is replaced by a mercapto group (–SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mercapto-3-nitrobenzoate can be synthesized through several methodsThe nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration . The resulting methyl 3-nitrobenzoate is then subjected to thiolation using reagents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and thiolation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Sulfonic acids or disulfides.

Reduction: Methyl 2-mercapto-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-mercapto-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-mercapto-3-nitrobenzoate involves its reactive functional groups. The mercapto group can form disulfide bonds with thiol-containing biomolecules, affecting protein function and signaling pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-nitrobenzoate: Lacks the mercapto group, making it less reactive in thiol-specific reactions.

Methyl 2-mercapto-4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Methyl 2-mercapto-3-aminobenzoate:

Uniqueness

Methyl 2-mercapto-3-nitrobenzoate is unique due to the presence of both a mercapto and a nitro group on the benzoate ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.

Biological Activity

Methyl 2-mercapto-3-nitrobenzoate is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C8H7NO4S) features a nitro group and a mercapto group, which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to participate in various biochemical interactions.

The compound exhibits significant biochemical properties, particularly in redox reactions. It acts as a reducing agent, capable of interacting with various enzymes and proteins. For instance, it can reduce disulfide bonds in proteins, which is crucial for maintaining protein structure and function. This interaction is essential in studies related to protein folding and stability.

Cellular Effects

This compound influences several cellular processes:

- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property modulates the activity of transcription factors involved in cellular signaling pathways.

- Gene Expression Modulation : By altering the redox state within cells, it influences gene expression patterns, potentially affecting cellular metabolism and signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an antimicrobial agent. It has shown activity against various bacterial strains, indicating its possible use in treating infections caused by resistant bacteria. The compound's mechanism involves inhibiting specific bacterial enzymes, which disrupts their metabolic processes .

Case Studies

- Antimicrobial Activity : A study highlighted the effectiveness of this compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones during susceptibility testing .

- Antioxidant Properties : Research indicates that the compound can significantly reduce oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage .

Dosage Effects

The biological activity of this compound varies with dosage:

- Low Doses : Exhibited protective effects against oxidative stress and improved cellular function.

- High Doses : Potentially toxic effects were observed, including cellular damage and disruption of metabolic processes.

Metabolic Pathways

The compound interacts with key metabolic enzymes such as glutathione reductase, influencing the cellular redox balance. This interaction highlights its role in maintaining metabolic homeostasis and suggests potential applications in metabolic disorders.

Summary Table of Biological Activities

Properties

Molecular Formula |

C8H7NO4S |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

methyl 3-nitro-2-sulfanylbenzoate |

InChI |

InChI=1S/C8H7NO4S/c1-13-8(10)5-3-2-4-6(7(5)14)9(11)12/h2-4,14H,1H3 |

InChI Key |

AXKIBWILFIANLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.